3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using reagents such as fluorine gas or fluorinating agents like Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by fluorination and hydroxylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid: Similar structure but with different positional isomers.
4-(Trifluoromethyl)benzoic acid: Lacks the hydroxyl group, resulting in different chemical properties.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar but with different fluorine substitution patterns
Properties
Molecular Formula |
C8H4F4O3 |
---|---|
Molecular Weight |
224.11 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-5-4(8(10,11)12)2-1-3(6(5)13)7(14)15/h1-2,13H,(H,14,15) |
InChI Key |
HXAGRRUCKHGTOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.